Cas no 1132814-70-0 (2-(1-(Benzoylamino)cyclobutyl)acetaldehyde)

2-(1-(Benzoylamino)cyclobutyl)acetaldehyde is a versatile synthetic intermediate used in organic and medicinal chemistry. Its cyclobutyl core, combined with a reactive aldehyde functional group, makes it valuable for constructing complex molecular frameworks. The benzoylamino moiety enhances stability while allowing further derivatization, facilitating applications in peptide mimetics and small-molecule drug discovery. The compound's rigid cyclobutane ring contributes to conformational constraint, which can improve binding affinity and selectivity in target interactions. Its well-defined reactivity profile enables efficient incorporation into multicomponent reactions, cyclizations, and nucleophilic additions. This intermediate is particularly useful for researchers developing novel bioactive compounds or exploring structure-activity relationships in pharmaceutical development.
2-(1-(Benzoylamino)cyclobutyl)acetaldehyde structure
1132814-70-0 structure
Product name:2-(1-(Benzoylamino)cyclobutyl)acetaldehyde
CAS No:1132814-70-0
MF:C13H15NO2
MW:217.263703584671
CID:2150661

2-(1-(Benzoylamino)cyclobutyl)acetaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-(1-(benzoylamino)cyclobutyl)acetaldehyde
    • LGWRGTMGXJOPBA-UHFFFAOYSA-N
    • N-(1-(2-Oxoethyl)cyclobutyl)benzamide
    • [1-(benzoylamino)cyclobutyl]acetaldehyde
    • 2-(1-(Benzoylamino)cyclobutyl)acetaldehyde
    • Inchi: 1S/C13H15NO2/c15-10-9-13(7-4-8-13)14-12(16)11-5-2-1-3-6-11/h1-3,5-6,10H,4,7-9H2,(H,14,16)
    • InChI Key: LGWRGTMGXJOPBA-UHFFFAOYSA-N
    • SMILES: O=CCC1(CCC1)NC(C1C=CC=CC=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 265
  • Topological Polar Surface Area: 46.2

2-(1-(Benzoylamino)cyclobutyl)acetaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A019144435-1g
N-(1-(2-oxoethyl)cyclobutyl)benzamide
1132814-70-0 95%
1g
$662.50 2023-09-04

Additional information on 2-(1-(Benzoylamino)cyclobutyl)acetaldehyde

Comprehensive Overview of 2-(1-(Benzoylamino)cyclobutyl)acetaldehyde (CAS No. 1132814-70-0)

2-(1-(Benzoylamino)cyclobutyl)acetaldehyde (CAS No. 1132814-70-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. This compound features a cyclobutyl ring linked to a benzoylamino group and an acetaldehyde moiety, making it a versatile intermediate for synthesizing complex molecules. Researchers and industry professionals often search for 2-(1-(Benzoylamino)cyclobutyl)acetaldehyde uses, synthesis methods, and applications in drug discovery, reflecting its growing importance in modern chemistry.

The molecular formula of 2-(1-(Benzoylamino)cyclobutyl)acetaldehyde is C13H15NO2, with a molecular weight of 217.26 g/mol. Its structure combines a rigid cyclobutyl scaffold with a reactive acetaldehyde group, which is pivotal for further chemical modifications. This compound is particularly valuable in medicinal chemistry, where it serves as a building block for designing novel therapeutics. Searches related to CAS 1132814-70-0 suppliers and pricing trends indicate its commercial relevance in the fine chemicals market.

One of the key applications of 2-(1-(Benzoylamino)cyclobutyl)acetaldehyde is its role in the development of small-molecule inhibitors and biologically active compounds. The benzoylamino group enhances the compound's ability to interact with biological targets, while the acetaldehyde functionality allows for further derivatization. Researchers frequently explore how to synthesize 2-(1-(Benzoylamino)cyclobutyl)acetaldehyde and its potential in drug design, highlighting its significance in addressing unmet medical needs.

In addition to pharmaceutical applications, 2-(1-(Benzoylamino)cyclobutyl)acetaldehyde is also studied for its potential in material science and catalysis. The compound's unique structure makes it a candidate for developing advanced polymers and catalysts. Queries such as CAS 1132814-70-0 solubility and stability under various conditions are common among scientists aiming to optimize its use in these fields. Its thermal and chemical stability are critical factors for industrial applications.

The synthesis of 2-(1-(Benzoylamino)cyclobutyl)acetaldehyde typically involves multi-step organic reactions, including amide bond formation and aldehyde functionalization. Advanced techniques like HPLC purification and NMR characterization ensure high purity and accurate identification of the compound. Laboratories and manufacturers often search for scalable synthesis routes and cost-effective production methods to meet the growing demand for this chemical.

Environmental and safety considerations are also paramount when handling 2-(1-(Benzoylamino)cyclobutyl)acetaldehyde. Proper storage conditions, such as keeping the compound in a cool, dry place away from light, are essential to maintain its integrity. Researchers frequently look for safe handling guidelines and compatibility with other reagents to ensure laboratory safety. Regulatory compliance and green chemistry principles are increasingly integrated into its production processes.

Market trends indicate a rising interest in 2-(1-(Benzoylamino)cyclobutyl)acetaldehyde, driven by its applications in high-value pharmaceuticals and specialty chemicals. The compound's versatility and potential for innovation make it a focal point for academic and industrial research. Searches for CAS 1132814-70-0 patents and latest research publications reflect its dynamic role in advancing scientific knowledge and technological development.

In conclusion, 2-(1-(Benzoylamino)cyclobutyl)acetaldehyde (CAS No. 1132814-70-0) is a compound of significant scientific and commercial interest. Its unique structural features and broad applicability in drug discovery, material science, and catalysis underscore its value in contemporary chemistry. As research continues to uncover new possibilities, this compound is poised to play an even greater role in shaping the future of chemical innovation.

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